N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Overview
Description
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features an indole moiety, a pyridine ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with a pyridine-substituted piperazine. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the pentanamide chain can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Contains a carbazole moiety instead of a pyridine ring.
Uniqueness
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of indole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(25-18-8-7-17-9-11-23-19(17)16-18)5-3-6-22(29)27-14-12-26(13-15-27)20-4-1-2-10-24-20/h1-2,4,7-11,16,23H,3,5-6,12-15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJJBUKTWAENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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